molecular formula C14H14O4 B5781131 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5781131
M. Wt: 246.26 g/mol
InChI Key: NYHWEIQZVGZLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole moiety participates in regioselective reactions due to its electron-deficient nature. Key transformations include:

Nucleophilic Substitution

The chlorine atom at the 5-position of the 2-methylphenyl group undergoes substitution under alkaline conditions. For example:

  • SNAr Reactions : Reacts with amines (e.g., benzylamine) in DMF at 80°C to yield N-alkylated derivatives.

  • Thiolation : Treatment with thiourea in ethanol/water produces thioether analogs, enhancing antibacterial activity .

Reaction TypeConditionsProductYield (%)Reference
SNAr (Amine)DMF, 80°C, 12hN-Benzyl derivative72
ThiolationEtOH/H₂O, reflux, 6hThioether analog68

Amide Group Transformations

The acetylated aniline and carboxamide groups exhibit distinct reactivity:

Hydrolysis

  • Acidic Hydrolysis : The acetylamino group (-NHCOCH₃) hydrolyzes in 6M HCl at 100°C to form a free amine .

  • Basic Hydrolysis : The carboxamide (-CONH-) cleaves in NaOH/EtOH to yield carboxylic acid derivatives .

SubstrateConditionsProductApplicationReference
Acetylamino group6M HCl, 100°C, 4hFree amine intermediatePrecursor for further functionalization
Carboxamide2M NaOH, EtOH, refluxCarboxylic acidEnhanced solubility for formulation

Electrophilic Aromatic Substitution

The 5-chloro-2-methylphenyl ring undergoes halogenation and nitration:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position relative to chlorine .

  • Bromination : Electrophilic bromination in acetic acid yields dihalogenated analogs .

ReactionReagentsPositionOutcomeReference
NitrationHNO₃/H₂SO₄Para to ClIncreased electron-withdrawing effects
BrominationBr₂/AcOHOrtho to CH₃Improved antimicrobial potency

Cycloaddition and Cross-Coupling

The triazole core facilitates click chemistry and metal-catalyzed couplings:

  • Huisgen Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form bis-triazole hybrids .

  • Suzuki Coupling : Pd-mediated coupling with aryl boronic acids introduces biaryl motifs.

ReactionCatalystPartnerProduct UtilityReference
HuisgenCuSO₄/NaAscPropargyl alcoholAnticancer agents
SuzukiPd(PPh₃)₄Phenylboronic acidEnhanced π-π stacking in drug design

Redox Reactions

  • Reduction : The nitro group (if introduced) reduces to amine using H₂/Pd-C, enabling diazotization .

  • Oxidation : The methyl group on the triazole oxidizes to carboxylic acid with KMnO₄ under acidic conditions.

ProcessReagentsProductBiological ImpactReference
ReductionH₂/Pd-C, EtOHAryl amineImproved DNA intercalation
OxidationKMnO₄/H₂SO₄Carboxylic acidIncreased polarity for pharmacokinetics

S-Alkylation and Thioether Formation

The triazole’s sulfur analogs (e.g., 1,2,4-triazole-3-thiols) undergo alkylation:

  • S-Alkylation : Reacts with alkyl halides (e.g., bromoacetophenone) in basic medium to form sulfanyl derivatives .

| Alkylating Agent |

Scientific Research Applications

Pharmaceutical Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate exhibits significant pharmacological properties:

  • Anticancer Activity : Studies have shown that coumarin derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated IC50 values against MCF-7 breast cancer cells as low as 0.47 μM .
  • Anti-inflammatory Effects : The compound has potential in modulating inflammatory pathways. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antioxidant Properties : The presence of the chromenone moiety allows this compound to scavenge free radicals, providing protective effects against oxidative stress .

Cosmetic Applications

Due to its fragrance properties, this compound is utilized in perfumes and cosmetic formulations. Its pleasant scent profile enhances product appeal while contributing to skin health through its antioxidant properties .

Material Science

This compound serves as a building block in the synthesis of advanced materials. Its unique structure allows for modifications that can lead to the development of new polymers or coatings with desirable properties such as UV resistance or antimicrobial activity.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction .
  • Inflammation Modulation : Research focused on the anti-inflammatory effects of coumarins highlighted that similar compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses for inflammatory conditions .
  • Cosmetic Formulations : A formulation study revealed that incorporating this compound into skincare products enhanced their antioxidant capacity and stability against oxidative degradation .

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Its lipophilic nature allows it to penetrate cell membranes and exert its biological effects .

Comparison with Similar Compounds

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate can be compared with other coumarin derivatives such as:

    4-methylumbelliferyl acetate: Similar in structure but differs in the position and number of methyl groups.

    7-acetoxy-4-methyl-chromen-2-one: Another coumarin derivative with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate is a member of the coumarin family, which is characterized by a unique chromenone structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The molecular formula for this compound is C18H18O4, with a molar mass of approximately 306.34 g/mol. It typically appears as a white to off-white solid and has a melting point between 149°C and 150°C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In particular, studies have shown its effectiveness against various strains of bacteria and fungi. For instance:

  • Bacterial Activity : The compound has demonstrated activity against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It has also shown effectiveness against Candida albicans and other fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Line Studies : The compound exhibited cytotoxic effects on breast cancer cell lines (e.g., MCF-7) with an IC50 value of approximately 9.54 μM .
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the NF-κB pathway, which plays a crucial role in cell survival and proliferation .

Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities:

  • Scavenging Activity : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential to protect cells from oxidative stress .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the compound's effectiveness against multiple microbial strains using broth microdilution methods.
    • Results indicated a minimum inhibitory concentration (MIC) that supports its potential application in treating infections caused by resistant strains .
  • Cytotoxicity Assays :
    • MTT assays were conducted on various cancer cell lines to evaluate cytotoxic effects.
    • The results showed a dose-dependent response with significant reductions in cell viability at higher concentrations of the compound .
  • Antioxidant Testing :
    • ABTS radical cation scavenging assays were performed to quantify the antioxidant activity.
    • The compound exhibited comparable activity to standard antioxidants like vitamin C .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
This compoundYesYes (IC50: 9.54 μM)Moderate
Coumarin AModerateYes (IC50: 15 μM)High
Coumarin BYesNoLow

Properties

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-8(2)14(16)18-13-9(3)12(17-10(4)15)6-5-11(7)13/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHWEIQZVGZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-hydroxy-3,4,8-trimethylcoumarin (5.19 g, 25.4 mmol) was refluxed in acetic anhydride (10 mL) for 1.5 hours. The solution was slowly poured into ice water (200 mL) and the resulting solid was filtered, then rinsed with water to yield 7-acetoxy-3,4,8-trimethylcoumarin, a beige solid (6.22 g, 99.5%). 1H NMR (CDCl3): δ 7.47 (d, J=8.6 Hz, 1H), 7.00 (d, J=8.7 Hz, 1H), 2.40 (s, 3H), 2.37 (s, 3H), 2.29 (s, 3H), 2.22 (s, 3H).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.